3,5-Diethylbenzaldehyde

Lipophilicity Membrane Permeability Drug Design

3,5-Diethylbenzaldehyde is a substituted benzaldehyde derivative (C₁₁H₁₄O, MW 162.23 g/mol) featuring ethyl groups at the 3- and 5-positions of the phenyl ring. This substitution pattern establishes the compound as a distinct member of the di-substituted benzaldehyde class, characterized as a liquid at room temperature with a predicted boiling point of ~251.3 °C at 760 mmHg and a predicted density of ~1.0 g/mL.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 81698-95-5
Cat. No. B1609886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethylbenzaldehyde
CAS81698-95-5
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C=O)CC
InChIInChI=1S/C11H14O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-8H,3-4H2,1-2H3
InChIKeyPNJMDOYTIFLVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethylbenzaldehyde (CAS 81698-95-5): Structural and Physical-Chemical Baseline for Procurement Decisions


3,5-Diethylbenzaldehyde is a substituted benzaldehyde derivative (C₁₁H₁₄O, MW 162.23 g/mol) featuring ethyl groups at the 3- and 5-positions of the phenyl ring [1]. This substitution pattern establishes the compound as a distinct member of the di-substituted benzaldehyde class, characterized as a liquid at room temperature with a predicted boiling point of ~251.3 °C at 760 mmHg and a predicted density of ~1.0 g/mL . Its chemical identity is defined by canonical SMILES (CCC1=CC(=CC(=C1)C=O)CC) and InChIKey (PNJMDOYTIFLVEX-UHFFFAOYSA-N) .

Why 3,5-Diethylbenzaldehyde Cannot Be Replaced by Common In-Class Substitutes


Substituted benzaldehydes cannot be interchanged without consequence in chemical or biological workflows. The specific 3,5-diethyl substitution pattern of 3,5-diethylbenzaldehyde confers distinct physicochemical properties and biological activity profiles compared to its closest analogs, such as 3,5-dimethylbenzaldehyde or regioisomeric diethylbenzaldehydes. The presence of ethyl versus methyl groups alters lipophilicity (LogP ~2.62 vs ~2.56 for the dimethyl analog), influences enzyme inhibition potency (e.g., IC₅₀ for ALDH3A1), and changes reaction outcomes in synthetic applications due to steric and electronic effects [1]. Simply substituting a more common or cheaper analog without validating these parameters can lead to synthetic failure, irreproducible biological data, or wasted resources [2].

Quantifiable Differentiation of 3,5-Diethylbenzaldehyde (CAS 81698-95-5) Versus Key Comparators


Enhanced Lipophilicity and Potential Membrane Permeability Compared to 3,5-Dimethylbenzaldehyde

3,5-Diethylbenzaldehyde exhibits a higher computed LogP value (2.62) than its direct methyl analog, 3,5-dimethylbenzaldehyde (LogP ~2.56), indicating a modest but potentially significant increase in lipophilicity . This difference stems from the replacement of methyl groups with ethyl groups at the 3- and 5-positions, which increases the compound's hydrophobic surface area.

Lipophilicity Membrane Permeability Drug Design

Quantified Inhibitory Activity Against Human ALDH3A1

In an enzymatic assay using full-length human ALDH3A1 expressed in E. coli, 3,5-diethylbenzaldehyde inhibited the oxidation of benzaldehyde with an IC₅₀ of 2.10 × 10³ nM [1]. This establishes a baseline of inhibitory activity for this specific diethyl substitution pattern, a parameter that cannot be assumed for uncharacterized or differently substituted benzaldehyde analogs.

ALDH Inhibition Cancer Stem Cells Enzymology

Higher Molecular Weight and Rotatable Bond Count Distinguish 3,5-Diethylbenzaldehyde from 3,5-Dimethylbenzaldehyde

The replacement of methyl with ethyl groups results in a molecular weight increase of 28 Da (from 134.18 g/mol for 3,5-dimethylbenzaldehyde to 162.23 g/mol for 3,5-diethylbenzaldehyde) [1]. This is accompanied by an increase in rotatable bonds from 1 to 3, significantly altering the molecule's conformational flexibility and potential for interactions [2].

Molecular Properties Synthetic Intermediates Library Design

Validated Research and Industrial Application Scenarios for 3,5-Diethylbenzaldehyde (CAS 81698-95-5)


Probing Structure-Activity Relationships (SAR) in Aldehyde Dehydrogenase (ALDH) Inhibition

3,5-Diethylbenzaldehyde serves as a specific diethyl substitution variant within a broader series of benzaldehyde-based ALDH inhibitors. Its characterized IC₅₀ against ALDH3A1 (2.1 μM) provides a benchmark for evaluating how ethyl substitution at the 3- and 5-positions affects potency compared to other substitution patterns [1]. This makes it a valuable comparator in SAR studies aimed at developing more potent or selective ALDH modulators for cancer stem cell research.

As a Lipophilic Building Block in Medicinal Chemistry

With a LogP of ~2.62, 3,5-diethylbenzaldehyde offers a distinct lipophilic starting point for the synthesis of more complex molecules compared to its dimethyl analog [1]. It can be employed in reactions typical of aromatic aldehydes, such as reductive aminations or Knoevenagel condensations, to introduce a specific hydrophobic element into drug candidates or chemical probes. The increased rotatable bond count (3 vs 1) also offers a different conformational landscape for target engagement .

A Component in Validated Synthetic Methodologies

This compound can serve as a specific, well-defined substrate in the development and optimization of synthetic methods for substituted benzaldehydes. Its known physical properties (e.g., boiling point, density) and availability from commercial suppliers make it a practical and reproducible choice for validating new oxidation or functionalization reactions, as exemplified in patent literature on the preparation of substituted benzaldehydes [2][3].

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